![molecular formula C16H12N2O6 B2534874 [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-67-4](/img/structure/B2534874.png)
[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NAFE, and it is a derivative of the well-known drug, aspirin. NAFE has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Aplicaciones Científicas De Investigación
Molecular Structure and Electronic Properties
Studies on compounds like 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate have demonstrated their importance in understanding molecular structure through spectroscopic methods and theoretical calculations. These compounds are analyzed for their vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms, using techniques like FT-IR, HF, and DFT methods. Such analyses provide insights into the electronic properties and stability of molecules, which are crucial for materials science and molecular engineering applications (C. S. Chidan Kumar et al., 2014).
Crystal Engineering and Halogen Bonding
The study of molecular salts and cocrystals, such as those involving 2-Chloro-4-nitrobenzoic acid, reveals the significance of halogen bonding in crystal engineering. These investigations are foundational for developing new materials with desired physical properties, where the understanding of supramolecular synthons and halogen bond interactions is essential. Such knowledge is applied in the design of pharmaceuticals, materials science, and nanotechnology (Madhavi Oruganti et al., 2017).
Synthesis of Antitumor Precursors
Research into the synthesis of antitumor quinazoline precursors through reductive cyclization of nitrobenzoic acid derivatives showcases the potential of nitroanilino and formylbenzoate compounds in medicinal chemistry. These methodologies are vital for the development of new anticancer agents, demonstrating the utility of such compounds in synthesizing biologically active molecules (S. Kundu et al., 2007).
Fluorescence Sensing and Emission Properties
The synthesis and study of metal complexes, like those involving 4-formylbenzoate, reveal their applications in fluorescence sensing. These complexes have been used to detect nitroaniline isomers, showcasing the role of such compounds in developing sensitive and selective sensors for environmental monitoring and chemical analysis (Jitendra Nath et al., 2019).
Antimicrobial Activities
Polyaniline doped with nitro compounds demonstrates enhanced antimicrobial properties, indicating the potential of nitroanilino and formylbenzoate derivatives in developing new antimicrobial materials. Such applications are crucial in healthcare, water purification, and coatings to prevent microbial growth (C. Dhivya et al., 2015).
Propiedades
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-9-11-1-3-12(4-2-11)16(21)24-10-15(20)17-13-5-7-14(8-6-13)18(22)23/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJWQAFSRWMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

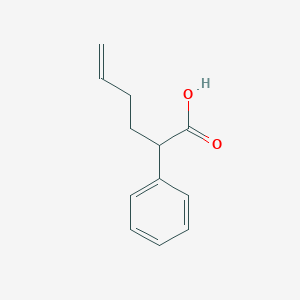
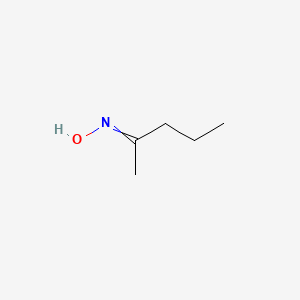
![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2534793.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2534795.png)
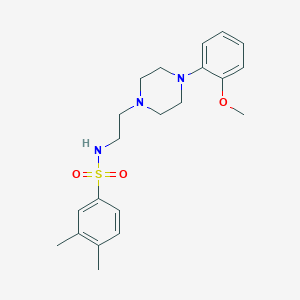
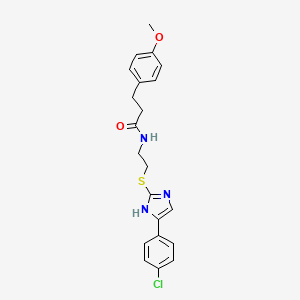
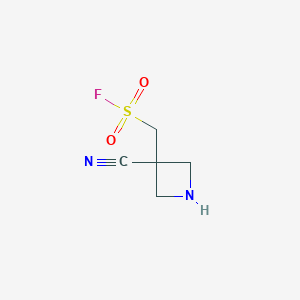
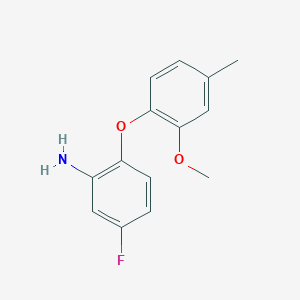
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
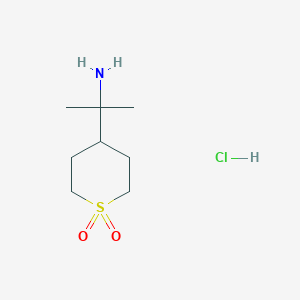

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)

